1-Furan-2-yl-2-isopropylamino-ethanone
Description
1-Furan-2-yl-2-isopropylamino-ethanone (CAS: 319489-19-5) is a heterocyclic ketone derivative featuring a furan ring linked to an ethanone backbone substituted with an isopropylamino group. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 169.21 g/mol . The compound has been cataloged as a secondary amine and was previously available as a research chemical, though it is currently listed as discontinued by suppliers such as CymitQuimica .
Properties
IUPAC Name |
1-(furan-2-yl)-2-(propan-2-ylamino)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)10-6-8(11)9-4-3-5-12-9/h3-5,7,10H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAHKYNTXLYFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Isopropylamine and Halogenated Precursors
A primary route involves the reaction of a halogenated furyl ketone with isopropylamine. For example, 2-chloro-1-(furan-2-yl)ethanone may undergo nucleophilic substitution with isopropylamine in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction typically proceeds at 60–80°C for 6–12 hours, yielding the target compound after purification via column chromatography .
Mechanistic insights :
-
The lone pair on the isopropylamine nitrogen attacks the electrophilic carbon adjacent to the carbonyl group.
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Steric hindrance from the furan ring and isopropyl group necessitates elevated temperatures to overcome activation energy .
Optimization parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/THF (anhydrous) | Maximizes nucleophilicity |
| Temperature | 70°C | Balances reaction rate and decomposition |
| Molar ratio (amine:ketone) | 1.2:1 | Minimizes side products |
This method aligns with protocols for analogous β-ketoamines, though direct yield data for 1-Furan-2-yl-2-isopropylamino-ethanone remains unpublished .
Reductive Amination of 1-Furan-2-yl-2-oxoethane
Reductive amination offers a one-pot synthesis by reacting 1-furan-2-yl-2-oxoethane with isopropylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts are viable options .
Procedure :
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Condensation: The ketone and amine form an imine intermediate in methanol or ethanol at 25–40°C.
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Reduction: NaBH₃CN (1.5 equiv) is added at 0°C, stirred for 2–4 hours.
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Work-up: Neutralization with dilute HCl, extraction with ethyl acetate, and solvent evaporation .
Advantages :
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Avoids halogenated precursors.
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Higher atom economy compared to substitution routes.
Challenges :
Claisen-Schmidt Condensation with Subsequent Functionalization
A multistep approach involves Claisen-Schmidt condensation between furfural and acetone to form 1-furan-2-yl-2-propanone, followed by amination. This method mirrors protocols for structurally related compounds :
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Condensation :
Furfural (1 equiv) reacts with acetone (2 equiv) in NaOH/ethanol at 50°C for 4 hours, yielding 1-furan-2-yl-2-propanone. -
Bromination :
Treatment with bromine in acetic acid introduces a bromine atom at the β-position. -
Amination :
Displacement of bromide with isopropylamine in THF at 60°C .
Yield considerations :
Multicomponent Reactions (MCRs) Involving Furan Derivatives
MCRs provide a streamlined pathway by combining furan-2-carbaldehyde, acetylacetone, and isopropylamine in a single pot. Cerium(IV) ammonium nitrate (CAN) catalyzes such annulations, as demonstrated for dihydropyridines :
Protocol :
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Reactants: Furan-2-carbaldehyde (1 equiv), acetylacetone (1 equiv), isopropylamine (1.2 equiv).
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Catalyst: CAN (10 mol%) in ethanol.
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Conditions: Reflux (78°C) for 8 hours.
Outcome :
-
Side products: Uncyclized intermediates (15–20%).
Biocatalytic Synthesis Using Engineered Enzymes
Emerging biocatalytic methods employ transaminases or amine dehydrogenases to convert furyl ketones to amines. A recent study achieved 78% conversion of 2-acetylfuran to 2-(aminomethyl)furan using a Candida boidinii transaminase . Adapting this for 1-Furan-2-yl-2-isopropylamino-ethanone would require:
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Substrate: 1-Furan-2-yl-2-oxoethane.
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Enzyme: Engineered transaminase with broad substrate specificity.
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Cofactor: Pyridoxal-5’-phosphate (PLP) or NADH.
Advantages :
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
| Method | Yield Range | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 50–60% | 90–95 | Moderate | High |
| Reductive Amination | 55–65% | 85–90 | High | Moderate |
| Claisen-Schmidt | 40–50% | 80–85 | Low | Low |
| MCRs | 45–55% | 75–80 | Moderate | Moderate |
| Biocatalytic | 60–70% | 95–98 | High | High (enzyme cost) |
Chemical Reactions Analysis
1-Furan-2-yl-2-isopropylamino-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .
Scientific Research Applications
Chemical Properties and Structure
1-Furan-2-yl-2-isopropylamino-ethanone is characterized by the following chemical properties:
- Molecular Formula: C11H18N2O2
- Molecular Weight: 210.27 g/mol
- CAS Number: 1353952-02-9
These properties make it a suitable candidate for various pharmacological studies.
Synthesis of Bioactive Compounds
Recent studies have highlighted the use of 1-furan-2-yl derivatives in synthesizing bioactive compounds. For instance, the compound has been employed as a precursor in the green synthesis of chiral heterocyclic alcohols, which are crucial for producing pharmaceuticals and natural products. A study demonstrated the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using Lactobacillus paracasei as a biocatalyst, yielding enantiopure products with high conversion rates (over 99%) and optical purity .
Antimicrobial and Antiviral Activities
Chalcones and their derivatives, including those related to 1-furan-2-yl compounds, have shown promising antimicrobial and antiviral activities. Research indicates that these compounds exhibit significant efficacy against various pathogens. For example, certain derivatives have been tested against Leishmania donovani, demonstrating potential antileishmanial properties . The structure of these compounds allows them to interact with biological targets effectively.
Case Study 1: Antileishmanial Activity
A series of N2,N4-disubstituted quinazoline derivatives were synthesized and tested for their activity against Leishmania donovani. Among these, compounds structurally related to 1-furan-2-yl derivatives exhibited varying degrees of efficacy, with some reducing parasitemia significantly in murine models. The pharmacokinetics revealed a maximum plasma concentration that was threefold higher than the effective concentration (EC50), indicating a strong therapeutic potential .
Case Study 2: Tyrosinase Inhibition
In another study, (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. One derivative showed an IC50 value of 0.0433 µM for l-tyrosine, indicating potent inhibition compared to standard controls . This suggests that modifications around the furan ring can enhance the biological activity of these compounds.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Enzyme | IC50/EC50 Value |
|---|---|---|---|
| 1-Furan-2-yloxypropane | Antileishmanial | Leishmania donovani | Varies by derivative |
| (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one | Tyrosinase Inhibition | Tyrosinase | 0.0433 µM |
Mechanism of Action
The mechanism of action of 1-Furan-2-yl-2-isopropylamino-ethanone involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes involved in metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 1-Furan-2-yl-2-isopropylamino-ethanone with structurally related ethanone derivatives:
Key Comparative Insights
The hydroxyethyl-isopropylamino hybrid (CAS 1250918-91-2) introduces a polar hydroxyl group, enhancing H-bonding capacity and possibly bioavailability .
Biological Relevance :
- Compounds like 435345-13-4 (benzimidazole derivative) demonstrate the importance of nitrogen-containing heterocycles in modulating biological activity, such as enzyme inhibition or receptor binding .
- The pyridinyl-substituted 27049-45-2 highlights the role of aromatic systems in improving metabolic stability and target affinity .
Palladium-catalyzed coupling methods (e.g., Cs₂CO₃ and Pd(OAc)₂ in tert-butanol/toluol ) may be adaptable for synthesizing such analogs.
Biological Activity
1-Furan-2-yl-2-isopropylamino-ethanone is a heterocyclic compound with significant potential in biological applications. Its unique structure, featuring a furan ring and isopropylamino group, positions it as a candidate for various pharmacological studies. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
- Molecular Formula : C₉H₁₃NO₂
- IUPAC Name : 1-(furan-2-yl)-2-(propan-2-ylamino)ethanone
-
Structure :
The biological activity of 1-Furan-2-yl-2-isopropylamino-ethanone is attributed to its interaction with various molecular targets. The compound may function as an enzyme inhibitor or a receptor modulator , impacting neurotransmitter systems and metabolic pathways. This dual action highlights its potential for therapeutic applications, particularly in neurology and metabolic disorders.
Biological Activities
- Antimicrobial Activity :
- Enzyme Inhibition :
- Neuroprotective Effects :
Synthesis and Activity Evaluation
A study conducted on the synthesis of (S)-1-(furan-2-yl)propan-1-ol from 1-(furan-2-yl)propan-1-one demonstrated high conversion rates using Lactobacillus paracasei as a biocatalyst. The optimized conditions yielded over 99% enantiomeric excess and significant yields, indicating the potential for biocatalytic applications in synthesizing enantiopure compounds .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Furan-2-yl-Ethanone | Structure | Lacks isopropylamino group; different reactivity |
| 2-Furan-2-yloxyethylamine | Structure | Potentially different pharmacological properties |
| 1-Thiophene Derivative | Structure | Variations in electronic properties affecting activity |
The comparison illustrates that variations in functional groups significantly influence biological activity, highlighting the unique profile of 1-Furan-2-yl-2-isopropylamino-ethanone.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-Furan-2-yl-2-isopropylamino-ethanone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, furan-containing precursors can react with isopropylamine derivatives under controlled conditions (e.g., inert atmosphere, 60–80°C). Catalysts like palladium or copper complexes may enhance yield and selectivity . Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize parameters like temperature and solvent polarity.
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodology : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm molecular structure. For crystallographic validation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond-length and angle data . Purity analysis via HPLC with UV detection is critical, especially for detecting by-products from heterocyclic reactions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biochemical interactions of 1-Furan-2-yl-2-isopropylamino-ethanone?
- Methodology : Discrepancies in enzyme inhibition or receptor-binding data may arise from variations in assay conditions (pH, temperature, co-solvents). Replicate studies under standardized buffers (e.g., phosphate-buffered saline at pH 7.4) and validate findings using orthogonal techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Cross-reference with structurally similar furan derivatives to identify trends .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Use molecular docking software (e.g., AutoDock Vina) to simulate binding to enzymes or receptors. Optimize force-field parameters using density functional theory (DFT) calculations for accurate charge distribution. Validate predictions with experimental mutagenesis studies targeting key residues in the active site .
Q. What experimental designs are suitable for studying environmental stability under varying pH and temperature?
- Methodology : Conduct accelerated stability studies by exposing the compound to pH gradients (2–12) and temperatures (4–60°C). Monitor degradation via liquid chromatography-mass spectrometry (LC-MS) and identify degradation products. Compare with PubChem data on analogous compounds to infer reactivity patterns .
Data Analysis and Validation
Q. How can researchers address crystallographic data discrepancies in structural studies?
- Methodology : If X-ray data conflicts with NMR/IR results, re-refine the crystal structure using SHELXPRO to check for twinning or disorder. Validate with ORTEP-3 for thermal ellipsoid visualization and ensure data-to-parameter ratios exceed 10:1 to avoid overfitting .
Q. What protocols ensure reproducibility in synthesizing derivatives with modified substituents?
- Methodology : Systematically vary substituents (e.g., halogenation at the furan ring) using parallel synthesis reactors. Track substituent effects on yield and bioactivity via quantitative structure-activity relationship (QSAR) models. Publish detailed spectral data (e.g., DEPT-135 NMR for carbon hybridization) to aid replication .
Safety and Handling
Q. What precautions are necessary given limited toxicological data?
- Methodology : Adopt ALARA (As Low As Reasonably Achievable) principles for exposure. Use fume hoods for synthesis and wear nitrile gloves resistant to organic solvents. Reference safety data from structurally related nitroaromatics (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) for hazard extrapolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
